4-fluoro-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide
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Overview
Description
4-fluoro-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorine atom, a methyl group, and a benzenesulfonamide moiety, making it a versatile candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the benzenesulfonamide core, introduction of the fluorine and methyl groups, and the attachment of the phenylpyrrolidinyl moiety. Common synthetic routes may involve:
Nucleophilic Substitution: Introduction of the fluorine atom via nucleophilic substitution reactions.
Amidation: Formation of the sulfonamide bond through amidation reactions.
Reductive Amination: Attachment of the phenylpyrrolidinyl group using reductive amination techniques.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-fluoro-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-3-methyl-α-Pyrrolidinovalerophenone: Shares structural similarities but differs in its functional groups and applications.
N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride: Another fluorinated compound with distinct biological activities.
Uniqueness
4-fluoro-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c1-14-12-17(9-10-18(14)19)24(22,23)20-13-16-8-5-11-21(16)15-6-3-2-4-7-15/h2-4,6-7,9-10,12,16,20H,5,8,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMULHBGSAWLIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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